rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major)
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Overview
Description
rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major): is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of nicotine and related compounds, often utilized as a reference material for smoking-related substances . The compound’s molecular formula is C21H31D3N2O3, and it has a molecular weight of 365.52 .
Preparation Methods
The synthesis of rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) involves several steps. The primary synthetic route includes the deuteration of 4-Hydroxy-4-(3-pyridyl)butanoic acid, followed by the formation of its dicyclohexylamine salt. The reaction conditions typically involve the use of deuterium oxide (D2O) and other deuterated reagents to achieve the desired isotopic labeling . Industrial production methods are similar but scaled up to meet the demand for research and reference standards.
Chemical Reactions Analysis
rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) has several scientific research applications:
Chemistry: Used as a reference standard for the analysis of nicotine and related compounds.
Biology: Employed in studies investigating the metabolic pathways of nicotine and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the behavior of nicotine-related compounds in the body.
Industry: Applied in the development of smoking cessation products and the analysis of tobacco products.
Mechanism of Action
The mechanism of action of rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) involves its interaction with specific molecular targets and pathways. As a derivative of nicotine, it likely interacts with nicotinic acetylcholine receptors (nAChRs) in the nervous system. This interaction can influence neurotransmitter release and modulate various physiological processes .
Comparison with Similar Compounds
rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) can be compared with other similar compounds, such as:
4-Hydroxy-4-(3-pyridyl)butanoic acid: The non-deuterated version of the compound.
Nicotine: The parent compound from which it is derived.
Other deuterated nicotine derivatives: Compounds with similar isotopic labeling used for research purposes.
The uniqueness of rac 4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt (d3 Major) lies in its stable isotope labeling, which makes it particularly valuable for precise analytical and pharmacokinetic studies .
Properties
Molecular Formula |
C21H34N2O3 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3,3,4-trideuterio-4-hydroxy-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C12H23N.C9H11NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-8(3-4-9(12)13)7-2-1-5-10-6-7/h11-13H,1-10H2;1-2,5-6,8,11H,3-4H2,(H,12,13)/i;3D2,8D |
InChI Key |
QXNTZPDIWAFVTG-CYAAQACASA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])(C1=CN=CC=C1)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CN=C1)C(CCC(=O)O)O |
Origin of Product |
United States |
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